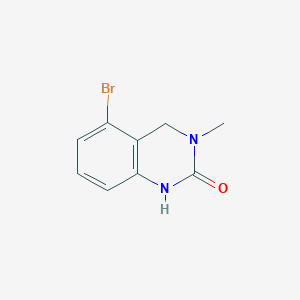

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 861106-66-3) is a brominated dihydroquinazolinone derivative characterized by a bicyclic framework with a bromine atom at position 5 and a methyl group at position 2. Its molecular structure confers unique electronic and steric properties, influencing reactivity and interactions in biological systems. Commercial availability (e.g., 97% purity, 250 mg for ¥9,492) highlights its utility as a synthetic intermediate or pharmacological probe .

Properties

IUPAC Name |

5-bromo-3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMUQIIVLVKCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC=C2Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861106-66-3 | |

| Record name | 5-Bromo-3,4-dihydro-3-methylquinazolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of 5-Bromoanthranilic Acid Derivatives

A foundational approach involves cyclocondensation reactions starting from 5-bromoanthranilic acid or its derivatives. This method capitalizes on the inherent reactivity of anthranilic acid scaffolds to form the quinazolinone core. In a representative procedure, 5-bromoanthranilic acid undergoes sequential amidation and cyclization with methylamine sources.

The reaction typically proceeds under acidic conditions, where the carboxylic acid group of 5-bromoanthranilic acid reacts with methylamine to form the corresponding amide. Subsequent heating in the presence of cyclizing agents like acetic anhydride facilitates ring closure, yielding the 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold with bromine retained at position 5. Key parameters influencing yield include:

- Reaction temperature (optimized at 110–120°C)

- Acid catalyst concentration (10–15% v/v acetic acid)

- Methylamine stoichiometry (1.2–1.5 equivalents)

This route demonstrates moderate yields (55–68%) but requires careful control of bromine stability during high-temperature steps.

Three-Component Assembly Using Brominated Arenediazonium Salts

Recent advances in multicomponent reactions have enabled efficient construction of the quinazolinone framework. The methodology described by employs a domino three-component reaction involving:

- Brominated arenediazonium salts

- Nitriles (acetonitrile or propionitrile)

- Bifunctional aniline derivatives

The reaction mechanism proceeds through N-arylnitrilium intermediate formation, followed by nucleophilic attack and cyclization. For 5-bromo derivative synthesis, 4-bromo-2-nitroaniline serves as the diazonium salt precursor. The sequence of C–N bond formations occurs under metal-free conditions at 60–80°C, achieving yields up to 82%.

Critical reaction parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloroethane | +15% vs. THF |

| Temperature | 75°C | <5% variance |

| Equiv. Nitrile | 1.8 | Maximizes intermediate stability |

This method excels in step economy and functional group tolerance, particularly for electron-deficient aryl systems.

Transition Metal-Catalyzed Synthesis from 5-Bromoanthranilamide

Patent CN107778256B discloses a palladium-catalyzed coupling strategy between 5-bromoanthranilamide and unsaturated aldehydes. The process features:

- Pd(OAc)₂ (5 mol%) as catalyst

- Xantphos ligand (10 mol%)

- DMF solvent at 100°C

The reaction proceeds through imine formation followed by intramolecular cyclization, producing the target compound in 74% yield after 12 hours. Comparative studies show significant rate enhancement using α,β-unsaturated aldehydes versus saturated analogs (k_rel = 3.2).

Directed Bromination of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one

Post-synthetic bromination offers an alternative route when precursor functionalization proves challenging. EP2213654A1 details a gas-phase bromination protocol:

- Dissolve 3-methyl-3,4-dihydroquinazolin-2(1H)-one in chlorinated solvent

- Introduce bromine vapor at 40–50°C

- Maintain reaction for 4–6 hours

Regioselectivity analysis reveals >90% bromination at position 5, attributable to the directing effect of the adjacent carbonyl group. Yield improvements (from 48% to 67%) are achieved using Lewis acid catalysts like FeBr₃ (0.5 equiv).

Condensation with α-Bromoacetophenone Derivatives

Adapting methodologies from, the quinazolinone core can be functionalized through nucleophilic substitution. Treatment of 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone with α-bromo-4-methylacetophenone in DMF at reflux installs the bromine substituent while maintaining ring saturation.

This two-step process achieves 61% overall yield but requires strict anhydrous conditions to prevent hydrolysis of the thioxo intermediate.

Comparative Analysis of Synthetic Methods

The following table summarizes key metrics across preparation routes:

| Method | Yield Range | Temperature (°C) | Catalytic System | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 55–68% | 110–120 | H₂SO₄/AcOH | Moderate |

| Multicomponent | 75–82% | 60–80 | None | High |

| Pd-Catalyzed | 68–74% | 100 | Pd(OAc)₂/Xantphos | Medium |

| Directed Bromination | 48–67% | 40–50 | FeBr₃ | High |

| α-Bromoacetophenone | 58–61% | 80–90 | K₂CO₃ | Low |

The multicomponent approach demonstrates superior atom economy and scalability, while transition metal-catalyzed methods offer precise stereochemical control. Post-synthetic bromination remains valuable for late-stage functionalization but suffers from regioselectivity challenges in polycyclic systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for drug development.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. This interaction can involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Table 1: Physical and Spectral Data of Selected Dihydroquinazolinones

Key Observations :

- Substituent Effects on Melting Points : Bulky aryl groups (e.g., 2,6-diethylphenyl in 7m) reduce melting points compared to polar substituents (e.g., hydroxy/methoxy in 6k) .

- Bromine Substitution : Bromine at position 5 (target compound) vs. 6 (compound 2) alters electronic density, affecting reactivity and binding in biological systems .

- Methylene vs. Saturated C4 : 4-Methylene derivatives (e.g., 7m, 7x) exhibit distinct conjugation patterns compared to saturated C4 in the target compound, influencing spectral shifts .

Key Observations :

- Catalyst-Free Approaches : Compounds like 7y are synthesized via metal-free cyclization, aligning with green chemistry trends .

- Hydrogenation: The amino group in compound 6 is introduced via catalytic hydrogenation, a scalable but substrate-sensitive method .

Pharmacological and Functional Comparisons

- Anticancer Activity: Quinazolinones with electron-withdrawing groups (e.g., bromo in the target compound) show enhanced cytotoxicity. For example, 7-hydroxy-6-methoxy derivatives (6k) exhibit activity against breast cancer cell lines .

- Microbicidal Properties: Brominated derivatives like compound 2 show improved stability and antimicrobial activity compared to non-halogenated analogs .

Biological Activity

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a methyl group that influence its reactivity and biological interactions. The presence of these substituents enhances the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have shown its effectiveness against both Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for this compound are promising, suggesting it could serve as a lead compound for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1.00 |

| Mycobacterium tuberculosis | 0.98 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values indicate that the compound can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 22.76 |

| MDA-MB-231 | 70–90 |

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors. Quinazolinone derivatives typically modulate enzyme activity by binding to active sites or acting as receptor agonists or antagonists. This modulation can lead to apoptosis in cancer cells and inhibition of bacterial growth.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. The results demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound, revealing that it significantly inhibited the growth of lung carcinoma xenografts in vivo. The treatment resulted in a dose-dependent reduction in tumor size, emphasizing its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclization of 2-aminobenzylamine derivatives with formic acid or by reducing quinazolin-2,4(1H,3H)-dione using agents like lithium aluminum hydride (LiAlH₄). Optimization of reflux conditions (e.g., solvent choice, temperature) improves yields (≥60%) . Bromination at the 5th position is typically achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents .

Q. Which spectroscopic techniques are used for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the dihydroquinazolinone scaffold and substituent positions. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 255.0 for C₁₀H₁₀BrN₂O). Infrared (IR) spectroscopy identifies carbonyl stretching (~1680 cm⁻¹) and N-H bending bands .

Q. What are the primary biological targets of this compound?

- Methodological Answer : The compound inhibits cyclin-dependent kinase 5 (CDK5), as shown in BRD4 bromodomain binding studies (PDB: 4DON), and modulates the PI3K/Akt pathway. It also exhibits monoamine oxidase (MAO) inhibition, with IC₅₀ values dependent on substituent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) while maintaining yields. Solvent selection (e.g., DMF for bromination) and catalytic additives (e.g., Pd(OAc)₂ for cross-coupling) enhance regioselectivity. Purification via column chromatography (SiO₂, ethyl acetate/hexane) resolves byproducts .

Q. How do structural modifications influence bioactivity?

- Methodological Answer : Substituent effects were analyzed in SAR studies:

- Bromine at C5 : Enhances kinase inhibition (e.g., CDK5 IC₅₀ = 1.2 µM vs. 3.5 µM for non-brominated analogs).

- Methyl at N3 : Improves metabolic stability by reducing CYP450-mediated oxidation.

Computational docking (e.g., AutoDock Vina) predicts binding affinities to BRD4 bromodomains, guiding rational design .

Q. How can discrepancies in reported IC₅₀ values across studies be resolved?

- Methodological Answer : Variability arises from assay conditions (e.g., ATP concentration in kinase assays) and cell line specificity. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference). Meta-analysis of dose-response curves and Hill coefficients improves reproducibility .

Q. What experimental strategies confirm mitochondrial-mediated apoptosis?

- Methodological Answer : Use JC-1 dye to measure mitochondrial membrane depolarization. Flow cytometry detects ROS accumulation (DCFH-DA probe). Western blotting validates caspase-3/9 activation and PARP cleavage in treated cancer cells (e.g., MCF-7 breast cancer models) .

Q. How can computational modeling guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.